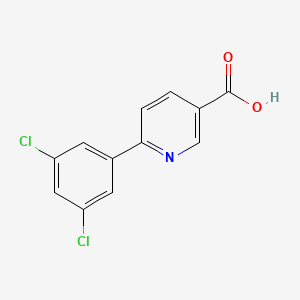

6-(3,5-Dichlorophenyl)nicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

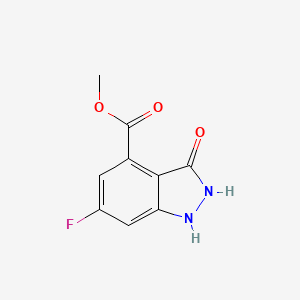

6-(3,5-Dichlorophenyl)nicotinic acid is a chemical compound with the molecular formula C12H7Cl2NO2 . It has an average mass of 268.095 Da and a mono-isotopic mass of 266.985382 Da . This compound is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

The synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl(4,4-dimethyl)nicotinic acid has been developed . The structure of a number of the obtained derivatives was proved by X-ray structural analysis . The synthesis of 2-oxo (thio)nicotinonitriles involves the condensation of 1,3-dicarbonyl compounds .Molecular Structure Analysis

The molecular structure of 6-(3,5-Dichlorophenyl)nicotinic acid consists of a pyridine ring carrying two carboxy groups in the 3- and 5-positions .Aplicaciones Científicas De Investigación

Synthesis of Novel Nicotinic Acid Derivatives

Nicotinic acid is used as a starting compound in the synthesis of novel nicotinic acid derivatives . It is subjected to a series of condensation reactions with appropriate aldehydes to obtain a series of acylhydrazones . Some of these acylhydrazones show promising activity against Gram-positive bacteria .

Antimicrobial Activity

The acylhydrazones derived from nicotinic acid exhibit antimicrobial activity. For instance, some compounds show significant activity against Staphylococcus epidermidis ATCC 12228 and Staphylococcus aureus ATCC 43300 .

Synthesis of 1,3,4-Oxadiazoline Derivatives

The acylhydrazones are subjected to a cyclization reaction in acetic anhydride to obtain new 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives . These derivatives also exhibit antimicrobial activity .

Cytotoxicity

The best performing compounds derived from nicotinic acid do not show cytotoxicity against normal cell lines . This makes them potential candidates for use in the prevention and treatment of infections caused by pathogenic or opportunistic microorganisms .

Plant Disease Resistance

Nicotinic acid derivatives, including 2,6-dichloroisonicotinic acid, have been used to induce plant resistance against diseases . They act as elicitors, stimulating the immune system of plants and making them resistant to infections .

Systemic Acquired Resistance (SAR) in Plants

2,6-Dichloroisonicotinic acid has been identified as a synthetic inducer of plant resistance against bacteria and fungi . It increases the resistance of various plants to diseases caused by pathogens .

Mecanismo De Acción

- 6-(3,5-Dichlorophenyl)nicotinic acid primarily interacts with nicotinic cholinergic receptors . These receptors are found in various tissues, including autonomic ganglia, the adrenal medulla, neuromuscular junctions, and the brain .

- Upon binding to nicotinic receptors, 6-(3,5-Dichlorophenyl)nicotinic acid exerts two effects:

- The compound’s downstream effects involve multiple pathways:

Target of Action

Mode of Action

Biochemical Pathways

Propiedades

IUPAC Name |

6-(3,5-dichlorophenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2/c13-9-3-8(4-10(14)5-9)11-2-1-7(6-15-11)12(16)17/h1-6H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPUUXDZIZHGFQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647040 |

Source

|

| Record name | 6-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,5-Dichlorophenyl)nicotinic acid | |

CAS RN |

887976-70-7 |

Source

|

| Record name | 6-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3R,4R)-1-Benzyl-4-[(2-chloroacetyl)amino]pyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B1343663.png)

![5-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1343682.png)

![5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1343683.png)